molecular formula C16H24N2O3S2 B7077970 1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

Cat. No.: B7077970
M. Wt: 356.5 g/mol
InChI Key: CUJMNVKTCUFUHX-JYRZLJSNSA-N
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Description

1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexyl ring, a benzothiophene moiety, and a urea linkage, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea typically involves multiple steps. One common approach is to start with the cyclohexyl derivative, which undergoes sulfonylation to introduce the methylsulfonyl group. This intermediate is then reacted with a benzothiophene derivative under specific conditions to form the desired urea compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea: can be compared with other urea derivatives and benzothiophene-containing compounds.

    Similar compounds: include this compound analogs with different substituents on the cyclohexyl or benzothiophene rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-23(20,21)15-8-3-2-5-13(15)18-16(19)17-12-6-4-7-14-11(12)9-10-22-14/h9-10,12-13,15H,2-8H2,1H3,(H2,17,18,19)/t12?,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMNVKTCUFUHX-JYRZLJSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1NC(=O)NC2CCCC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCC[C@H]1NC(=O)NC2CCCC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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